![molecular formula C10H11F2NO3S B596724 N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide CAS No. 1254567-71-9](/img/structure/B596724.png)
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Overview
Description
“N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C10H11F2NO3S . It has a molecular weight of 263.26 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide in tetrahydrofuran under an atmosphere of nitrogen. Lithium diisopropylamide, freshly prepared from n-butyllithium and diisopropylamine, is added to the reaction. After 30 minutes, N,N-dimethyl-formamide is added dropwise to the reaction. The reaction is stirred for 30 minutes at -78°C and then allowed to warm to room temperature for 40 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid.Molecular Structure Analysis
The IUPAC name for this compound is N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide . The InChI string is InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 . The canonical SMILES representation is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.26 g/mol . It has a computed XLogP3-AA value of 1.4 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass are both 263.04277071 g/mol .Scientific Research Applications
Antibacterial Properties
Sulfonamides, including N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, have been widely used as antibacterial agents . They can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, which is essential for their growth and reproduction .
Anti-Carbonic Anhydrase Activity
Sulfonamides exhibit anti-carbonic anhydrase activity . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Inhibitors of this enzyme have been used in the management of conditions like glaucoma, epilepsy, and altitude sickness .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This makes them effective in treating a variety of bacterial infections .
Treatment of Diuresis
Sulfonamides have been used in the treatment of diuresis . They can increase urine production by inhibiting the reabsorption of sodium and water in the kidneys .
Treatment of Hypoglycemia
Sulfonamides can be used in the treatment of hypoglycemia . They can increase the release of insulin from the pancreas and decrease the hepatic clearance of insulin, leading to a decrease in blood glucose levels .
Treatment of Thyroiditis
Sulfonamides have been used in the treatment of thyroiditis . They can reduce the production of thyroid hormones and decrease the size and vascularity of the thyroid gland .
Treatment of Inflammation
Sulfonamides can be used in the treatment of inflammation . They can inhibit the synthesis of prostaglandins, which are substances that cause inflammation, pain, and fever in the body .
Treatment of Glaucoma
Sulfonamides can be used in the treatment of glaucoma . They can decrease the production of aqueous humor, thereby reducing intraocular pressure .
properties
IUPAC Name |
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQKKCELAQLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219886 | |
Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide | |
CAS RN |
918523-58-7 | |
Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.